Cas no 102-48-7 (3,4-Dimethylbenzylamine)
3,4-Dimethylbenzylamine structure
Product Name:3,4-Dimethylbenzylamine
CAS No:102-48-7
MF:C9H13N
MW:135.206222295761
MDL:MFCD00025577
CID:35186
PubChem ID:66888
Update Time:2024-11-04
3,4-Dimethylbenzylamine Chemical and Physical Properties
Names and Identifiers
-
- (3,4-Dimethylphenyl)methanamine
- - 3,4-DIMETHYLBENZYLAMINE
- RARECHEM AL BW 0353
- 3,4-dimethyl-benzenemethanamin
- Benzylamine, 3,4-dimethyl-
- 3,4-DIMETHYLBENZYLAMINE HCL
- 3,4-dimethylbenzylamine hydrochloride
- 3,4-dimethyl-Benzenemethanamine 3,4-DIMETHYLBENZYLAMINE
- 3,4-dimethyl-Benzenemethanamine
- 3,4-Dimethylbenzylamine
- 3.4-Dimethylbenzylamine
- 3,4-Dimethylbenzylam
- Benzenemethanamine, 3,4-dimethyl-
- 3,4-dimethylbenzyl amine
- 1-(3,4-dimethylphenyl)methanamine
- PXNRCZQMDSDSHJ-UHFFFAOYSA-N
- (3,4-dimethylphenyl)methylamine
- 3, 4-dimethylbenzylamine
- PubChem4412
- 3,4-dimethyl-benzylamine
- KSC493I0F
- 3,4-Dimethylbenzenemethanamine
- 3,4-dimethyl-benzen
- NS00023150
- EINECS 203-034-6
- SY002791
- 3,4-dimethyl benzylamine
- AS-15743
- 3,4-Dimethylbenzylamine, AldrichCPR
- ((3,4-Dimethylphenyl)methyl)amine
- AM20020095
- A19827
- FT-0631549
- 102-48-7
- BCP18640
- AKOS000163797
- SCHEMBL39710
- EN300-1236675
- ;(3,4-Dimethylphenyl)methanamine;3,4-dimethyl-benzenemethanamin;Benzylamine, 3,4-dimethyl-
- (3,4-Dimethylphenyl)methanamine #
- DTXSID4059253
- MFCD00025577
- D4497
- AC-25949
- ALBB-005349
- STK503366
- BBL037742
-
- MDL: MFCD00025577
- Inchi: 1S/C9H13N/c1-7-3-4-9(6-10)5-8(7)2/h3-5H,6,10H2,1-2H3
- InChI Key: PXNRCZQMDSDSHJ-UHFFFAOYSA-N
- SMILES: NCC1C=CC(C)=C(C)C=1
Computed Properties
- Exact Mass: 135.10500
- Monoisotopic Mass: 135.105
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 101
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.5
- Topological Polar Surface Area: 26
Experimental Properties
- Color/Form: White powder
- Density: 0.95
- Boiling Point: 50°C/0.02mmHg(lit.)
- Flash Point: 93.9℃
- Refractive Index: 1.5350 to 1.5390
- PSA: 26.02000
- LogP: 2.46240
3,4-Dimethylbenzylamine Security Information
-
Symbol:
- Prompt:dangerous
- Hazard Statement: H314
- Warning Statement: P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P405-P501
- Hazardous Material transportation number:2735
- Hazard Category Code: 34-36
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- Packing Group:III
- Hazard Level:8
- Safety Term:8
- Packing Group:III
- Risk Phrases:R34
- HazardClass:8
- PackingGroup:III
- TSCA:Yes
3,4-Dimethylbenzylamine Customs Data
- HS CODE:2921499090
- Customs Data:
China Customs Code:
2921499090Overview:
2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
3,4-Dimethylbenzylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 018617-1g |
3,4-Dimethylbenzylamine |
102-48-7 | 95% | 1g |
£15.00 | 2022-03-01 | |
| Fluorochem | 018617-5g |
3,4-Dimethylbenzylamine |
102-48-7 | 95% | 5g |
£49.00 | 2022-03-01 | |
| Fluorochem | 018617-25g |
3,4-Dimethylbenzylamine |
102-48-7 | 95% | 25g |
£235.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D132092-1g |
3,4-Dimethylbenzylamine |
102-48-7 | >98.0%(GC) | 1g |
¥141.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D132092-25g |
3,4-Dimethylbenzylamine |
102-48-7 | >98.0%(GC) | 25g |
¥1763.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D132092-5g |
3,4-Dimethylbenzylamine |
102-48-7 | >98.0%(GC) | 5g |
¥461.90 | 2023-09-03 | |
| Alichem | A012000208-250mg |
3,4-Dimethylbenzylamine |
102-48-7 | 97% | 250mg |
$499.20 | 2023-09-04 | |
| Alichem | A012000208-500mg |
3,4-Dimethylbenzylamine |
102-48-7 | 97% | 500mg |
$831.30 | 2023-09-04 | |
| Alichem | A012000208-1g |
3,4-Dimethylbenzylamine |
102-48-7 | 97% | 1g |
$1504.90 | 2023-09-04 | |
| Chemenu | CM308255-100g |
(3,4-Dimethylphenyl)methanamine |
102-48-7 | 95% | 100g |
$503 | 2021-06-16 |
3,4-Dimethylbenzylamine Related Literature
-
Daniel W. Beh,Warren E. Piers,Iker del Rosal,Laurent Maron,Benjamin S. Gelfand,Chris Gendy,Jian-Bin Lin Dalton Trans. 2018 47 13680
-
Weixing Li,Assimo Maris,Camilla Calabrese,Imanol Usabiaga,Wolf D. Geppert,Luca Evangelisti,Sonia Melandri Phys. Chem. Chem. Phys. 2019 21 23559
-
3. 888. The mechanism of epoxide reactions. Part X. The reactions of (epoxyethyl)benzene with m-chloro-, 3,4-dimethyl-, and o-(hydroxymethyl)-benzylamineR. M. Laird,R. E. Parker J. Chem. Soc. 1965 4784
-
4. Synthesis, structures, and alkene hydrosilation activities of neutral tripodal amidozirconium alkylsLi Jia,Jiquan Zhao,Errun Ding,William W. Brennessel hydrosilation activities of neutral tripodal amidozirconium alkyls. Li Jia Jiquan Zhao Errun Ding William W. Brennessel J. Chem. Soc. Dalton Trans. 2002 2608
-
F. Majoumo-Mbé,O. Kühl,P. L?nnecke,I. Silaghi-Dumitrescu,E. Hey-Hawkins ligands: a zinc(ii) complex and an unusual nickel(i) complex with a Dewar-benzene-type Ni2P2N2 backbone. F. Majoumo-Mbé O. Kühl P. L?nnecke I. Silaghi-Dumitrescu E. Hey-Hawkins Dalton Trans. 2008 3107
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Phenylmethylamines
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- Pharmaceutical and Biochemical Products Pharmaceutical Intermediates
- Solvents and Organic Chemicals Organic Compounds
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